4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline 4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline
Brand Name: Vulcanchem
CAS No.: 4203-57-0
VCID: VC20342425
InChI: InChI=1S/C18H20N2/c1-18(2)15-7-5-6-8-16(15)19-17(18)13-9-11-14(12-10-13)20(3)4/h5-12H,1-4H3
SMILES:
Molecular Formula: C18H20N2
Molecular Weight: 264.4 g/mol

4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline

CAS No.: 4203-57-0

Cat. No.: VC20342425

Molecular Formula: C18H20N2

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline - 4203-57-0

Specification

CAS No. 4203-57-0
Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
IUPAC Name 4-(3,3-dimethylindol-2-yl)-N,N-dimethylaniline
Standard InChI InChI=1S/C18H20N2/c1-18(2)15-7-5-6-8-16(15)19-17(18)13-9-11-14(12-10-13)20(3)4/h5-12H,1-4H3
Standard InChI Key WGCJWYJPIPHHAE-UHFFFAOYSA-N
Canonical SMILES CC1(C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a 3,3-dimethyl-3H-indole moiety linked at the 2-position to a para-substituted N,N-dimethylaniline group. The indole system is a bicyclic structure with a pyrrole ring fused to a benzene ring, while the aniline derivative introduces electron-donating dimethylamino groups at the para position. The 3,3-dimethyl substitution on the indole ring imposes steric constraints, stabilizing the 3H-indole tautomer over the 1H-form .

Key Structural Features:

  • Indole Core: The 3,3-dimethyl groups prevent tautomerization, locking the indole in the 3H configuration .

  • Aniline Substituent: The N,N-dimethylamino group enhances electron density on the benzene ring, influencing reactivity in electrophilic substitution reactions.

  • Conjugation Pathway: The ethylene bridge (if present in related structures ) or direct linkage facilitates π-electron delocalization between the indole and aniline systems, altering UV-Vis absorption profiles .

Molecular Formula and Properties

PropertyValue
Molecular FormulaC18H20N2\text{C}_{18}\text{H}_{20}\text{N}_{2}
Molecular Weight264.3648 g/mol
CAS Registry Number4203-57-0
IUPAC Name4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline
SMILESCN(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(C)C)C

Synthesis and Reaction Pathways

Catalytic Synthesis

A one-pot synthesis strategy for analogous indole derivatives involves the condensation of indole, aldehydes, and N,N-dimethylaniline using a molybdenum-based catalyst, [(n-Bu3Sn)2MoO4]n[(\text{n-Bu}_3\text{Sn})_2\text{MoO}_4]_n . For 4-(3,3-Dimethyl-3H-indol-2-yl)-N,N-dimethylaniline, the reaction likely proceeds via:

  • Aldol Condensation: Indole reacts with an aldehyde (e.g., benzaldehyde) to form a β-arylindole intermediate.

  • Nucleophilic Substitution: The intermediate couples with N,N-dimethylaniline under catalytic conditions, facilitated by the Lewis acidity of the molybdenum complex .

Optimized Conditions:

  • Catalyst Loading: 15 mol% [(n-Bu3Sn)2MoO4]n[(\text{n-Bu}_3\text{Sn})_2\text{MoO}_4]_n .

  • Solvent System: Ethanol-water (5 mL, 1:1 v/v) .

  • Yield: Up to 86% for similar indole-aniline hybrids .

Alternative Routes

  • Friedel-Crafts Alkylation: Electrophilic substitution on N,N-dimethylaniline using indole-derived carbocations.

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between indolylboronic acids and halogenated anilines .

Physicochemical Properties

UV-Vis Absorption Spectrum

The compound exhibits a strong absorption band at λ_max = 290 nm (in ethanol), attributed to the π→π* transition of the conjugated indole-aniline system . A weaker n→π* transition appears near 340 nm, influenced by the dimethylamino group’s electron-donating effect .

Transition TypeWavelength (nm)Molar Absorptivity (ε)
π→π*29012,500 L·mol⁻¹·cm⁻¹
n→π*340850 L·mol⁻¹·cm⁻¹

NMR Characterization

  • ¹H NMR (CDCl₃):

    • δ 2.98 (s, 6H, N(CH₃)₂).

    • δ 1.65 (s, 6H, C(CH₃)₂).

    • δ 6.8–7.4 (m, 8H, aromatic protons) .

  • ¹³C NMR:

    • δ 153.2 (C-N of aniline).

    • δ 128.4–118.7 (aromatic carbons) .

Applications and Biological Relevance

Materials Science

The compound’s extended conjugation and electron-rich structure make it a candidate for:

  • Organic Semiconductors: Charge transport layers in OLEDs .

  • Fluorescent Probes: pH-sensitive dyes due to the dimethylamino group’s solvatochromism .

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